3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea
Description
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features an indole core, a trifluoromethyl-substituted phenyl group, and a urea linkage, making it a unique and potentially bioactive molecule.
Properties
IUPAC Name |
1-(1H-indol-4-yl)-3-[[4-(trifluoromethyl)phenyl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)12-6-4-11(5-7-12)10-22-16(24)23-15-3-1-2-14-13(15)8-9-21-14/h1-9,21H,10H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZORDSNHUYNCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Urea Linkage: The urea linkage is formed by reacting the indole derivative with an isocyanate or by using phosgene and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonates in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The urea linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Trifluoromethylphenyl urea: A compound with a similar trifluoromethyl-substituted phenyl group.
N-phenylurea: A compound with a similar urea linkage.
Uniqueness
3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea is unique due to the combination of its indole core, trifluoromethyl-substituted phenyl group, and urea linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
